molecular formula C2H3NaO5 B074756 Monosodium oxalate CAS No. 1186-49-8

Monosodium oxalate

Cat. No.: B074756
CAS No.: 1186-49-8
M. Wt: 111.01 g/mol
InChI Key: UJRAXLUXHBUNDO-UHFFFAOYSA-M
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Description

Monosodium oxalate, also known as sodium hydrogenoxalate, is a chemical compound with the formula NaHC₂O₄. It is the sodium salt of oxalic acid, where one hydrogen atom of the acid is replaced by a sodium ion. This compound is commonly encountered as a colorless crystalline solid and is known for its acidic properties due to the presence of the hydrogen oxalate anion.

Preparation Methods

Synthetic Routes and Reaction Conditions: Monosodium oxalate can be synthesized through the partial neutralization of oxalic acid with sodium hydroxide. The reaction is typically carried out in an aqueous solution, where oxalic acid (H₂C₂O₄) reacts with sodium hydroxide (NaOH) in a 1:1 molar ratio to produce this compound and water:

H2C2O4+NaOHNaHC2O4+H2O\text{H}_2\text{C}_2\text{O}_4 + \text{NaOH} \rightarrow \text{NaHC}_2\text{O}_4 + \text{H}_2\text{O} H2​C2​O4​+NaOH→NaHC2​O4​+H2​O

Industrial Production Methods: In industrial settings, this compound is often produced by evaporating a solution of the compound at room temperature, yielding the monohydrate form (NaHC₂O₄·H₂O). The monohydrate can be further dried to obtain the anhydrous form.

Chemical Reactions Analysis

Types of Reactions: Monosodium oxalate undergoes various chemical reactions, including:

    Decomposition: Upon heating, this compound decomposes into sodium oxalate and oxalic acid. Further heating leads to the decomposition of sodium oxalate into sodium carbonate and carbon monoxide.

2NaHC2O4Na2C2O4+H2C2O42 \text{NaHC}_2\text{O}_4 \rightarrow \text{Na}_2\text{C}_2\text{O}_4 + \text{H}_2\text{C}_2\text{O}_4 2NaHC2​O4​→Na2​C2​O4​+H2​C2​O4​

Na2C2O4Na2CO3+CO\text{Na}_2\text{C}_2\text{O}_4 \rightarrow \text{Na}_2\text{CO}_3 + \text{CO} Na2​C2​O4​→Na2​CO3​+CO

Common Reagents and Conditions:

    Oxidizing Agents: this compound can act as a reducing agent in reactions with strong oxidizers like potassium permanganate (KMnO₄).

    Acids and Bases: It reacts with strong acids to release oxalic acid and with strong bases to form disodium oxalate.

Major Products Formed:

  • Sodium oxalate (Na₂C₂O₄)
  • Oxalic acid (H₂C₂O₄)
  • Sodium carbonate (Na₂CO₃)
  • Carbon monoxide (CO)

Scientific Research Applications

Monosodium oxalate has diverse applications across various fields:

    Chemistry: It is used as a standard for calibrating potassium permanganate solutions in titrations.

    Biology: In biological research, it is used to study the effects of oxalates on cellular processes and metabolism.

    Medicine: this compound is studied for its role in the formation of kidney stones, as oxalates are a major component of certain types of kidney stones.

    Industry: It is used in the preparation of other oxalate salts and as a reducing agent in various chemical processes.

Mechanism of Action

The effects of monosodium oxalate are primarily due to its ability to donate oxalate ions (C₂O₄²⁻). These ions can chelate metal ions, affecting various biochemical pathways. In biological systems, oxalate ions can bind to calcium ions, forming insoluble calcium oxalate, which is a major component of kidney stones. The chelation of metal ions by oxalate can also inhibit certain enzymatic activities, impacting metabolic processes.

Comparison with Similar Compounds

Monosodium oxalate is unique compared to other oxalate salts due to its acidic nature. Here are some similar compounds:

    Sodium oxalate (Na₂C₂O₄): A neutral salt of oxalic acid, used as a reducing agent and in analytical chemistry.

    Potassium hydrogenoxalate (KHC₂O₄): Similar to this compound but with potassium instead of sodium, used in similar applications.

    Oxalic acid (H₂C₂O₄): The parent acid of oxalate salts, used in various industrial and laboratory applications.

This compound’s unique properties, such as its acidic nature and ability to form hydrogen bonds, make it distinct from these related compounds.

Properties

IUPAC Name

sodium;2-hydroxy-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2O4.Na/c3-1(4)2(5)6;/h(H,3,4)(H,5,6);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJRAXLUXHBUNDO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HNaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1047499
Record name Monosodium oxalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1047499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186-49-8
Record name Monosodium oxalate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001186498
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Monosodium oxalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1047499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium hydrogen oxalate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.356
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name MONOSODIUM OXALATE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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